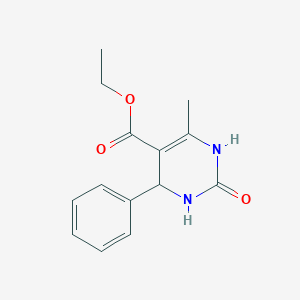

6-甲基-2-氧代-4-苯基-1,2,3,4-四氢嘧啶-5-羧酸乙酯

描述

Synthesis Analysis

The synthesis of ethyl 6-methyl-2-oxo-4-phenyl-1,2,3,4-tetrahydropyrimidine-5-carboxylate derivatives has been explored through various methods. One notable approach involves the condensation of substituted aldehydes, ethyl 3-oxobutanoate, and urea in ethanol as solvent and potassium tert-butoxide as a catalyst under microwave irradiation. This method is efficient, taking about 2-4 minutes at 800 W, highlighting the advantages of microwave-assisted synthesis in terms of speed and efficiency (Sarkate et al., 2020).

Molecular Structure Analysis

The molecular and crystal structures of derivatives of ethyl 6-methyl-2-oxo-4-phenyl-1,2,3,4-tetrahydropyrimidine-5-carboxylate have been determined by X-ray diffraction (XRD). These analyses reveal the conformations of their structures, providing insights into their geometric and electronic properties (Kurbanova et al., 2009).

Chemical Reactions and Properties

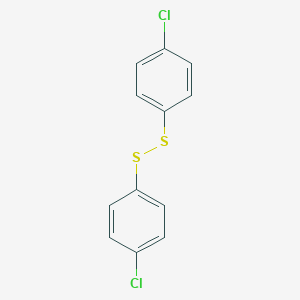

Ethyl 6-methyl-2-oxo-4-phenyl-1,2,3,4-tetrahydropyrimidine-5-carboxylate undergoes interesting chemical reactions, such as ring expansion and nucleophilic substitution, when reacted with thiophenolates. These reactions are strongly influenced by the basicity-nucleophilicity of the reaction media, leading to various derivatives with different structural features (Fesenko et al., 2010).

Physical Properties Analysis

The physical properties of ethyl 6-methyl-2-oxo-4-phenyl-1,2,3,4-tetrahydropyrimidine-5-carboxylate and its derivatives have been studied through techniques such as differential scanning calorimetry (DSC) and powder X-ray diffraction (PXRD). These studies provide valuable information on their thermal behavior, crystallinity, and polymorphism (Nayak et al., 2011).

Chemical Properties Analysis

The chemical properties of this compound and its derivatives, including reactivity and stability, have been explored through various experimental and theoretical approaches. Notably, studies have focused on understanding the impact of different substituents on the molecule's reactivity and the mechanisms underlying its chemical transformations (Sharma et al., 2012).

科学研究应用

杂环的合成

该化合物用于合成高官能化杂环 . Biginelli反应是醛、活性亚甲基化合物和尿素(或其类似物)在酸催化下进行的三组分反应,是该合成中的关键步骤 .

抗癌药物开发

3,4-二氢嘧啶酮(DHPM)是一类化合物,6-甲基-2-氧代-4-苯基-1,2,3,4-四氢嘧啶-5-羧酸乙酯属于此类,其药理作用已得到广泛研究,主要集中在抗癌药物开发 .

抑制驱动蛋白-5

单端霉素,一种DHPM,被鉴定为驱动蛋白-5抑制剂,参与有丝分裂过程中遗传物质的分离 . 抑制这种酶会导致细胞周期在G2/M期阻滞,并激活信号通路,最终导致细胞凋亡 .

结构多样化

近几十年来,该领域取得了重大进展,使这类杂环的结构多样化成为可能 . 该反应的结构多样性使其成为一种使用非常简单的构建块的强大工具 .

抗菌应用

虽然搜索结果中没有直接提及,但DHPMs(6-甲基-2-氧代-4-苯基-1,2,3,4-四氢嘧啶-5-羧酸乙酯所属的化合物类别)经常被研究其抗菌特性

属性

IUPAC Name |

ethyl 6-methyl-2-oxo-4-phenyl-3,4-dihydro-1H-pyrimidine-5-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H16N2O3/c1-3-19-13(17)11-9(2)15-14(18)16-12(11)10-7-5-4-6-8-10/h4-8,12H,3H2,1-2H3,(H2,15,16,18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

URMNHHAUVFEMIG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=C(NC(=O)NC1C2=CC=CC=C2)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H16N2O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80277536 | |

| Record name | Ethyl 6-methyl-2-oxo-4-phenyl-1,2,3,4-tetrahydropyrimidine-5-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80277536 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

260.29 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

5395-36-8 | |

| Record name | 5395-36-8 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=24338 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 5395-36-8 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=14857 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 5395-36-8 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=5975 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 5395-36-8 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=2780 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Ethyl 6-methyl-2-oxo-4-phenyl-1,2,3,4-tetrahydropyrimidine-5-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80277536 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Ethyl 1,4-dihydro-2-hydroxy-6-methyl-4-phenyl-5-pyrimidinecarboxylate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q & A

Q1: What are the primary synthetic routes for Ethyl 6-methyl-2-oxo-4-phenyl-1,2,3,4-tetrahydropyrimidine-5-carboxylate?

A1: Ethyl 6-methyl-2-oxo-4-phenyl-1,2,3,4-tetrahydropyrimidine-5-carboxylate is commonly synthesized through the Biginelli reaction. This one-pot, three-component condensation involves reacting urea, benzaldehyde, and ethyl acetoacetate [, ]. Notably, research highlights the successful utilization of CuO@SiO2 nanocatalyst in this reaction, achieving an 85% yield under mild conditions [].

Q2: What is the structural characterization of Ethyl 6-methyl-2-oxo-4-phenyl-1,2,3,4-tetrahydropyrimidine-5-carboxylate?

A2: The molecular formula of Ethyl 6-methyl-2-oxo-4-phenyl-1,2,3,4-tetrahydropyrimidine-5-carboxylate is C14H16N2O3, indicating the presence of a dihydropyrimidine ring []. Crystallographic studies reveal that this ring adopts a screw-boat conformation. Furthermore, the crystal packing is stabilized by intermolecular hydrogen bonds: strong N—H⋯O and weak C—H⋯O interactions []. An intramolecular C—H⋯O hydrogen bond also contributes to the compound's structure [].

Q3: Has Ethyl 6-methyl-2-oxo-4-phenyl-1,2,3,4-tetrahydropyrimidine-5-carboxylate demonstrated any notable biological activity?

A3: Derivatives of Ethyl 6-methyl-2-oxo-4-phenyl-1,2,3,4-tetrahydropyrimidine-5-carboxylate, specifically the 2-(methacryloyloxy)ethyl derivative, exhibit promising inhibitory activity against various enzymes []. This derivative demonstrated effective inhibition of human carbonic anhydrase (CA) isozymes I and II, with Ki values in the nanomolar range []. Furthermore, it exhibited significant inhibition of acetylcholinesterase (AChE) and butyrylcholinesterase (BChE), with Ki values also falling within the nanomolar range [].

Q4: How can Ethyl 6-methyl-2-oxo-4-phenyl-1,2,3,4-tetrahydropyrimidine-5-carboxylate be used as a building block for other heterocyclic compounds?

A4: Ethyl 6-methyl-2-oxo-4-phenyl-1,2,3,4-tetrahydropyrimidine-5-carboxylate serves as a versatile starting material for synthesizing various heterocyclic systems, including pyrido[4,3-d]pyrimidines, thiazolo[3,4-c]pyrimidines, and pyrimido[4,5-d]pyridazines []. These compounds are accessible through a series of reactions, including bromination, reactions with malononitrile or ethyl cyanoacetate, and subsequent transformations with reagents like arene diazonium salts, hydrazine derivatives, thiourea, thiosemicarbazide, and phenylhydrazine [].

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![Bis[(4-chlorophenyl)thiomethylene]biphosphonic Acid, Tetraisopropyl Ester](/img/structure/B16245.png)

![3-[Dimethyl-[3-[(4-octylbenzoyl)amino]propyl]azaniumyl]propane-1-sulfonate](/img/structure/B16269.png)